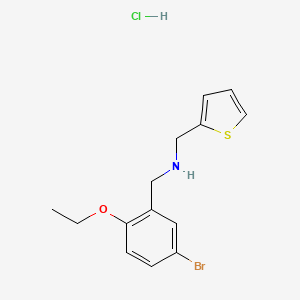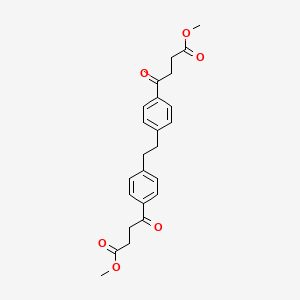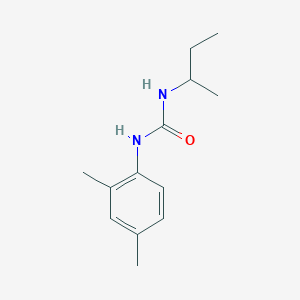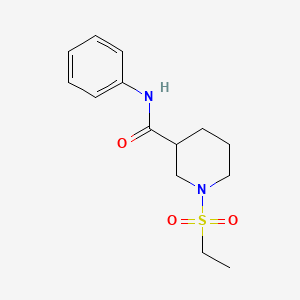![molecular formula C14H18N4O3S B5356462 N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5356462.png)
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide, also known as EPZ-6438, is a small molecule inhibitor that targets the EZH2 protein, which is a histone methyltransferase. Histone methyltransferases play a crucial role in gene expression by regulating the methylation of histone proteins. The EZH2 protein is overexpressed in various types of cancer, including lymphoma, breast cancer, and prostate cancer. EPZ-6438 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
作用機序
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide targets the EZH2 protein, which is a component of the polycomb repressive complex 2 (PRC2). The PRC2 complex plays a crucial role in gene silencing by catalyzing the methylation of histone proteins. The EZH2 protein is overexpressed in various types of cancer, leading to aberrant gene silencing and tumor growth. This compound inhibits the activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have selective activity against the EZH2 protein, with minimal effects on other histone methyltransferases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for use in lab experiments. It is a highly potent inhibitor of the EZH2 protein, which can make it difficult to achieve optimal dosing in in vitro experiments. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, there are still several areas of research that need to be explored. One area of research is the identification of biomarkers that can predict the response to this compound treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Additionally, more studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.
合成法
The synthesis of N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide involves several steps, including the formation of the pyrazole ring, the sulfonylation of the aniline, and the acetylation of the amine. The final product is obtained through a purification process that involves column chromatography. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models of lymphoma, breast cancer, and prostate cancer. This compound has also been tested in combination with other chemotherapeutic agents and has shown synergistic effects in reducing tumor growth.
特性
IUPAC Name |
N-[4-[(1-ethylpyrazol-4-yl)sulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-18-10-14(9-15-18)22(20,21)16-12-5-7-13(8-6-12)17(3)11(2)19/h5-10,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMSOKSUQXZOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)




![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5356428.png)
![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5356429.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
![N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5356440.png)
![N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5356443.png)
![3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5356461.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)
